N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a combination of functional groups, including a piperidine ring, a tetrahydropyran moiety, and a trifluoromethoxy-substituted benzenesulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a reductive amination reaction involving a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Tetrahydropyran Moiety: The tetrahydropyran group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine intermediate is replaced by a tetrahydropyran group.
Attachment of the Benzenesulfonamide Group: The final step involves the sulfonylation of the piperidine intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This might involve the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic aromatic substitution can be facilitated by strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving sulfonamides.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide would depend on its specific target. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-chlorobenzenesulfonamide: Contains a chlorine atom instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its pharmacokinetic profile compared to similar compounds.
Properties
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O4S/c19-18(20,21)27-16-1-3-17(4-2-16)28(24,25)22-13-14-5-9-23(10-6-14)15-7-11-26-12-8-15/h1-4,14-15,22H,5-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOUSTNPGJLMLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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